1,4-Oxaselenane
Description
1,4-Oxaselenane is a six-membered heterocyclic compound containing one oxygen and one selenium atom in the ring structure. Its molecular formula is C₄H₈OSe, with a molecular weight of 167.06 g/mol. The compound is characterized by a chair-like conformation typical of six-membered rings, as evidenced by structural data from dichloro derivatives (e.g., 4,4-dichloro-3,5-bis(chloromethyl)-1,4-oxaselenane) .
This compound has garnered attention in medicinal chemistry due to its role as a carbohydrate fragment in selenonucleoside analogues. These derivatives are synthesized via nucleophilic substitution of dimesylated seconucleosides with sodium hydroselenide (NaHSe), followed by deprotection . Additionally, cyclic seleninate esters derived from this compound, such as this compound Se-oxide, exhibit glutathione peroxidase (GPx)-like antioxidant activity, though their catalytic efficiency is lower compared to five-membered analogues like 1,2-oxaselenolane Se-oxide .
Properties
CAS No. |
5368-46-7 |
|---|---|
Molecular Formula |
C4H8OSe |
Molecular Weight |
151.08 g/mol |
IUPAC Name |
1,4-oxaselenane |
InChI |
InChI=1S/C4H8OSe/c1-3-6-4-2-5-1/h1-4H2 |
InChI Key |
QSWOKQHDQIECPD-UHFFFAOYSA-N |
Canonical SMILES |
C1C[Se]CCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Oxaselenane can be synthesized through the reaction of selenium dichloride or selenium dibromide with diallyl ether. The reaction proceeds regio- and stereoselectively, yielding cis-3,5-bis(chloromethyl)-1,4-oxaselenane with a 70% yield when using selenium dichloride. When selenium dibromide is used, 3,5-bis(bromomethyl)-1,4-oxaselenane is formed as a mixture of cis and trans diastereomers with a 76% yield .
Industrial Production Methods
The regioselectivity and stereoselectivity of the reaction make it a promising method for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,4-Oxaselenane undergoes various chemical reactions, including:
Oxidation: The selenium atom in this compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming derivatives such as 3,5-bis(halomethyl)-1,4-oxaselenanes
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like selenium dichloride or selenium dibromide
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: 3,5-bis(halomethyl)-1,4-oxaselenanes
Scientific Research Applications
1,4-Oxaselenane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-oxaselenane involves its ability to undergo various chemical transformations due to the presence of selenium. Selenium’s unique redox properties allow it to participate in oxidation-reduction reactions, making it a valuable component in biological systems and synthetic chemistry . The molecular targets and pathways involved in its biological activity are still under investigation, but its potential as an antioxidant and enzyme modulator is of particular interest .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
1,4-Dioxane (C₄H₈O₂)
1,4-Dioxane is a six-membered ring containing two oxygen atoms. Key comparisons include:
In contrast, this compound’s applications are niche, focusing on bioactive molecules.
Oxathiane (C₄H₈OS)
Oxathiane is a sulfur-containing six-membered heterocycle. Differences include:
- Reactivity : Sulfur in oxathiane participates in nucleophilic reactions, whereas selenium in this compound enables redox catalysis (e.g., GPx-like activity) .
- Stability : Selenium’s larger atomic size and polarizability make this compound more reactive but less stable than oxathiane.
1,2-Oxaselenane Se-Oxide
This five-membered analogue of this compound demonstrates superior catalytic efficiency in GPx-like activity. For example, 1,2-oxaselenolane Se-oxide (IC₅₀ = 0.8 µM) outperforms this compound Se-oxide (IC₅₀ = 2.1 µM) in reducing hydroperoxides . The smaller ring size likely enhances electrophilicity and transition-state stabilization.
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